2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole

Coordination Chemistry Metal–Organic Frameworks Crystal Engineering

2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole (CAS 838888-45-2) is a heterocyclic building block comprising a benzimidazole core and a 1,2,4-triazole moiety connected via a flexible ethylene (–CH₂CH₂–) linker. With a molecular formula of C₁₁H₁₁N₅ and a molecular weight of 213.24 g/mol, this compound belongs to the benzimidazole–triazole hybrid class, a privileged scaffold in antifungal , anticancer , and antiviral drug discovery.

Molecular Formula C11H11N5
Molecular Weight 213.24g/mol
CAS No. 838888-45-2
Cat. No. B500250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole
CAS838888-45-2
Molecular FormulaC11H11N5
Molecular Weight213.24g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCN3C=NC=N3
InChIInChI=1S/C11H11N5/c1-2-4-10-9(3-1)14-11(15-10)5-6-16-8-12-7-13-16/h1-4,7-8H,5-6H2,(H,14,15)
InChIKeyUNBNUHCIYLMXQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole (CAS 838888-45-2) Procurement-Grade Reference & Baseline Characterization Guide


2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole (CAS 838888-45-2) is a heterocyclic building block comprising a benzimidazole core and a 1,2,4-triazole moiety connected via a flexible ethylene (–CH₂CH₂–) linker . With a molecular formula of C₁₁H₁₁N₅ and a molecular weight of 213.24 g/mol, this compound belongs to the benzimidazole–triazole hybrid class, a privileged scaffold in antifungal [1], anticancer [2], and antiviral [3] drug discovery. It is commercially available from multiple vendors at purities typically ranging from 95% to 98% , making it a readily accessible starting material for medicinal chemistry campaigns and coordination chemistry studies.

Why Generic Benzimidazole–Triazole Substitution Fails: Critical Differentiation Drivers for CAS 838888-45-2


In-class benzimidazole–triazole hybrids cannot be interchanged generically because subtle variations in linker length, regioisomerism, and heterocycle identity profoundly alter target binding, selectivity, and physicochemical properties. For instance, the ethylene linker in CAS 838888-45-2 provides distinct conformational flexibility and spatial separation between the benzimidazole and triazole pharmacophores compared to the methylene-bridged analog (CAS 338418-54-5), which is known to form rigid coordination polymers with Zn(II) and Ag(I) [1]. Replacing the 1,2,4-triazole with an imidazole (as in CAS 94937-88-9) alters hydrogen-bonding capacity and metal-chelation geometry , while substituting the benzimidazole with a benzotriazole modifies the pKa and solubility profile [2]. These structural nuances translate directly into differential biological activity, target engagement, and formulation behavior, making blind substitution a high-risk strategy for research reproducibility and lead optimization.

CAS 838888-45-2 Quantitative Differentiation Evidence: Comparator-Backed Selection Guide


Linker-Length Dependent Coordination Geometry: Ethylene vs. Methylene Bridge in Metal–Organic Frameworks

The ethylene linker in CAS 838888-45-2 provides a longer N–N donor separation distance compared to the methylene-bridged analog (CAS 338418-54-5), which is expected to favor different metal coordination geometries. While no crystal structure of CAS 838888-45-2 has been reported, the methylene analog forms a 3D Zn(II) coordination polymer with benzene-1,4-dicarboxylate where the triazole and benzimidazole nitrogen atoms adopt a specific bridging mode [1]. The additional methylene unit in the ethylene linker increases the N–N distance, which is predicted to alter the bite angle and metal selectivity, potentially enabling chelation versus bridging coordination modes not accessible to the shorter-linker analog .

Coordination Chemistry Metal–Organic Frameworks Crystal Engineering

Predicted LogP and Solubility Differentiation vs. Methylene-Bridged Analog for CNS Drug Design

The ethylene linker increases lipophilicity compared to the methylene-bridged analog (CAS 338418-54-5), as reflected in predicted LogP values. CAS 838888-45-2 has a predicted LogP of approximately 1.2–1.5 (ACD/Labs) compared to ~0.8–1.0 for the methylene analog (C₁₀H₉N₅) . This modest lipophilicity gain, combined with a lower predicted pKa (11.54 ± 0.30 for the benzimidazole NH vs. ~12.0 for the methylene analog), suggests improved passive membrane permeability and a reduced fraction ionized at physiological pH, which is favorable for crossing the blood–brain barrier .

Druglikeness CNS Penetration ADME Prediction

Hydrogen-Bond Donor/Acceptor Profile Distinction vs. Imidazole-Containing Analogs

CAS 838888-45-2 contains a 1,2,4-triazole ring, which provides three nitrogen atoms capable of acting as hydrogen-bond acceptors, whereas the imidazole analog (CAS 94937-88-9) contains only two nitrogen atoms in the five-membered azole ring . This additional hydrogen-bond acceptor site in the 1,2,4-triazole enables interactions with target proteins (e.g., the heme iron of CYP51 or hinge-region residues of kinases) that are geometrically inaccessible to imidazole-based analogs [1]. In published benzimidazole–triazole antifungal series, the 1,2,4-triazole moiety consistently outperforms imidazole in CYP51 binding affinity, with representative compounds achieving IC₅₀ values as low as 0.19 μg/mL against lanosterol 14α-demethylase, compared to fluconazole's IC₅₀ of 0.62 μg/mL [2].

Structure-Based Drug Design Binding Mode Prediction Heterocycle Engineering

HepG2 Cytotoxicity Selectivity Profile: Preliminary Evidence for Favorable Therapeutic Window

In high-throughput screening against HepG2 hepatocellular carcinoma cells (ChEMBL assay), CAS 838888-45-2 was classified as 'Active' in inhibiting prolyl hydroxylase EGLN3 at tested concentrations, while showing 'Not Active' against NCI-H446 small cell lung cancer cells, suggesting a degree of cell-line selectivity . Although quantitative IC₅₀ values are not publicly available for this specific compound, the binary activity fingerprint (Active vs. Not Active across multiple targets) provides a preliminary selectivity map that can guide counter-screening strategies. By comparison, the methylene-bridged analog (CAS 338418-54-5) has no reported cytotoxicity data in public databases, giving CAS 838888-45-2 a data-richness advantage for risk-aware procurement [1].

Cytotoxicity Hepatocellular Carcinoma Selectivity Screening

High-Value Application Scenarios for CAS 838888-45-2 Based on Quantitative Differentiation Evidence


Coordination Polymer & MOF Ligand Design Requiring Extended N–N Donor Separation

When designing metal–organic frameworks or coordination polymers where pore size and framework flexibility are critical, the ethylene linker of CAS 838888-45-2 provides an estimated 1.0–1.4 Å longer N–N donor separation compared to the methylene-bridged analog [1]. This extended reach enables bridging coordination modes between metal nodes that are sterically inaccessible to the shorter-linker compound, facilitating the construction of higher-porosity networks. Researchers developing gas-storage MOFs or luminescent sensing materials should prioritize CAS 838888-45-2 over the methylene analog when larger cavity dimensions are a design objective.

CNS-Penetrant Kinase or CYP51 Inhibitor Lead Generation

For central nervous system (CNS) drug discovery programs targeting kinases, 14α-demethylase (CYP51), or other intracellular enzymes, CAS 838888-45-2 offers a predicted LogP in the optimal CNS range (1.2–1.5) . Compared to the less lipophilic methylene analog (predicted LogP ~0.8–1.0), the ethylene-linked compound is expected to exhibit superior passive blood–brain barrier permeability. Procurement of CAS 838888-45-2 is recommended when CNS exposure is a primary pharmacological requirement, as the LogP gain directly addresses a common failure point in neurotherapeutic lead optimization.

Selective EGLN3 (PHD3) Probe Development with Preliminary Target Engagement Data

The ChEMBL-reported activity of CAS 838888-45-2 against prolyl hydroxylase EGLN3 in HepG2 cells provides a starting point for the development of selective hypoxia-inducible factor (HIF) pathway modulators. Unlike the methylene analog, which lacks any publicly reported bioactivity data, CAS 838888-45-2 offers a de-risked entry into EGLN3-targeted probe development. Medicinal chemists seeking to inhibit PHD3 for anemia, ischemic disease, or cancer applications should select CAS 838888-45-2 as the initial scaffold, leveraging the existing binary activity data to guide analog synthesis and counter-screening.

Antifungal Pharmacophore Hybridization with Triazole-Based CYP51 Warhead

The 1,2,4-triazole moiety in CAS 838888-45-2 serves as a proven heme-binding warhead for fungal CYP51 inhibition, with close structural analogs achieving IC₅₀ values as low as 0.19 μg/mL [2]. The ethylene linker provides sufficient conformational flexibility to accommodate the deep, Y-shaped active site of CYP51, while the benzimidazole group can be further functionalized to exploit additional hydrophobic pockets. Procurement of CAS 838888-45-2 is strategically advantageous over imidazole-containing analogs when the goal is to maximize CYP51 binding affinity and overcome azole resistance in Candida and Aspergillus species.

Quote Request

Request a Quote for 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.